molecular formula C20H25NO4 B3942425 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide

3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B3942425
M. Wt: 343.4 g/mol
InChI Key: UENDBSQAOQJPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as TPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPD belongs to the class of compounds known as benzamides and has been found to possess interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in the regulation of DNA replication and cell division.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has also been found to reduce inflammation and to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been found to possess antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied, and its biological properties are well characterized. However, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetic properties of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide in vivo, which could provide valuable information for the development of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide-based drugs. In addition, further studies are needed to elucidate the mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide and to identify its molecular targets. Finally, the antimicrobial properties of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide could be further explored for the development of novel antimicrobial agents.

Scientific Research Applications

3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer and anti-inflammatory properties, making it a promising candidate for the development of novel drugs. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14(10-11-15-8-6-5-7-9-15)21-20(22)16-12-17(23-2)19(25-4)18(13-16)24-3/h5-9,12-14H,10-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENDBSQAOQJPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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